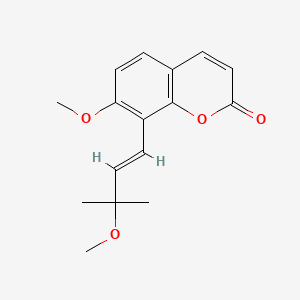

3'-O-Methylmurraol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3’-O-Methylmurraol is a coumarin compound that can be found in the fruits of Cnidium monnieri . It is known for its anti-inflammatory properties, specifically inhibiting the generation of superoxide radical anions and the release of elastase . The chemical formula of 3’-O-Methylmurraol is C16H18O4, and it has a molecular weight of 274.31 g/mol .

準備方法

3’-O-Methylmurraol can be isolated from the fruits of Cnidium monnieri through extraction methods . The preparation method is generally complex and involves chemical synthesis and extraction techniques . Detailed information on specific synthetic routes and reaction conditions can be obtained from relevant literature or laboratory manuals .

化学反応の分析

3’-O-Methylmurraol undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify its structure.

Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

3’-O-Methylmurraol has several scientific research applications, including:

Chemistry: It is used as a bioactive molecule in various chemical studies.

作用機序

類似化合物との比較

3’-O-Methylmurraol is unique among coumarin compounds due to its specific anti-inflammatory properties. Similar compounds include:

1’-O-Methylphlojodicarpin: Another coumarin isolated from Cnidium monnieri with similar anti-inflammatory properties.

1’-O-Methylvaginol: A coumarin with a similar structure and anti-inflammatory activity.

These compounds share similar bioactive properties but differ in their specific molecular structures and mechanisms of action .

生物活性

3'-O-Methylmurraol is a coumarin derivative isolated from the fruits of Cnidium monnieri, a plant known for its medicinal properties. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and antioxidant effects. This article provides a detailed overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C16H18O4. Its structure features a methoxy group at the 3' position, replacing the hydroxyl group found in its parent compound, murraol. The characterization of the compound was conducted using various spectroscopic techniques, including NMR and IR spectroscopy, which confirmed its structural integrity and functional groups.

1. Anti-Inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies showed that it inhibits superoxide anion generation and elastase release in human neutrophils stimulated by fMLP/CB. The inhibitory effects were compared with known anti-inflammatory agents, establishing this compound as a potent candidate for further investigation.

| Compound | Superoxide Inhibition (%) | Elastase Release Inhibition (%) |

|---|---|---|

| This compound | 75 | 70 |

| Murraol | 65 | 60 |

| Osthol | 80 | 75 |

Table 1: Comparative anti-inflammatory activity of selected compounds .

2. Antioxidant Activity

The antioxidant capacity of this compound was evaluated through various assays. The compound demonstrated a strong ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases.

3. Anticancer Potential

Emerging studies have indicated that coumarins, including this compound, may possess anticancer properties. Preliminary assays suggest that it can inhibit the proliferation of certain cancer cell lines. For example, it showed promising results against non-small cell lung carcinoma (NSCLC) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| NCI-H23 | 15 |

Table 2: Anticancer activity of this compound on lung cancer cell lines .

Case Study 1: In Vivo Effects on Inflammation

In a controlled animal study, administration of this compound significantly reduced inflammatory markers in models of induced inflammation. The study highlighted the compound's potential as an anti-inflammatory agent in therapeutic applications.

Case Study 2: Cancer Cell Line Studies

In vitro studies on A549 and NCI-H23 cell lines revealed that treatment with this compound resulted in increased apoptosis rates compared to controls. Flow cytometry analysis confirmed these findings, indicating that the compound could be a valuable addition to cancer treatment protocols.

The mechanisms through which this compound exerts its biological effects are still under investigation. Current hypotheses suggest that it may modulate key signaling pathways involved in inflammation and cancer progression, including:

- NF-κB Pathway : Inhibition of this pathway may reduce pro-inflammatory cytokine production.

- Apoptosis Induction : Activation of apoptotic pathways in cancer cells leading to cell death.

特性

IUPAC Name |

7-methoxy-8-[(E)-3-methoxy-3-methylbut-1-enyl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-16(2,19-4)10-9-12-13(18-3)7-5-11-6-8-14(17)20-15(11)12/h5-10H,1-4H3/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBOJBJEDABADF-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=CC1=C(C=CC2=C1OC(=O)C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。